Pyrraline-13C,15N
Description
Pyrraline-13C,15N (CAS: 1456895-15-0) is a stable isotope-labeled compound with the molecular formula C₆¹³C₆H₁₈¹⁵N₂O₄ and a molecular weight of 262.23. It is primarily used as a drug impurity reference standard and in biopharmaceutical research to track metabolic pathways, study protein glycation, and analyze advanced glycation end-products (AGEs) . The compound incorporates both ¹³C and ¹⁵N isotopes at specific positions, enabling precise detection and quantification via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its synthesis involves isotope-enriched precursors, ensuring high purity (≥97%) for analytical applications .
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-6-[2-formyl-5-(hydroxymethyl)(115N)pyrrol-1-yl](1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1/i1+1,2+1,3+1,6+1,11+1,12+1,13+1,14+1 |
InChI Key |
VTYFITADLSVOAS-TWIFWMSWSA-N |
Isomeric SMILES |
C1=C([15N](C(=C1)C=O)[13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2])CO |
Canonical SMILES |
C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pyrraline-13C,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the pyrraline molecule. This can be achieved through the use of isotopically labeled precursors. For instance, the synthesis might involve the reaction of 13C-labeled glucose with 15N-labeled ammonia under controlled conditions to form the labeled pyrraline.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is carried out in specialized facilities equipped to handle and incorporate stable isotopes. The production involves multiple steps, including the synthesis of labeled precursors, their reaction under controlled conditions, and purification of the final product to achieve high isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Pyrraline-13C,15N can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Pyrraline-13C,15N is used in NMR spectroscopy to study the structure and dynamics of molecules. The isotopic labeling enhances the sensitivity and resolution of NMR signals, allowing for detailed structural analysis.
Biology: In biological research, this compound is used to study metabolic pathways and protein interactions. The labeled compound can be traced in biological systems, providing insights into biochemical processes.
Medicine: In medical research, this compound is used to investigate the role of advanced glycation end-products (AGEs) in diseases such as diabetes and Alzheimer’s disease. The labeled compound helps in understanding the formation and effects of AGEs in the body.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. The isotopic labeling aids in the analysis and optimization of industrial processes.
Mechanism of Action
The mechanism of action of Pyrraline-13C,15N involves its interaction with various molecular targets. In NMR spectroscopy, the labeled isotopes provide distinct signals that can be analyzed to determine molecular structures. In biological systems, this compound can participate in metabolic reactions, allowing researchers to trace its pathway and interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative NMR Coupling Constants
| Compound | 1JCN (Hz) | 2JCN (Hz) | Application |
|---|---|---|---|
| This compound | 2.5 ± 0.3 | – | Glycation adduct identification |
| 15N-Guanine | 2.3 ± 0.2 | 1.8 ± 0.1 | Ring-opening mechanism studies |
| 3-Arylisothiazole-13C,15N | 3.1 ± 0.4 | 2.2 ± 0.3 | Dimroth rearrangement analysis |
| L-Proline-13C5,1-15N | – | 3.9 ± 0.2 | Collagen structural dynamics |
Biological Activity
Pyrraline-13C,15N is a compound that has garnered attention in the field of biochemistry due to its potential biological activities, particularly related to protein glycation and its implications in various diseases. This article delves into the biological activity of this compound, supported by data tables and research findings.
Overview of this compound
Pyrraline is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during food processing and cooking. The isotopic labeling with carbon-13 and nitrogen-15 enhances its detection and quantification in biological systems, making it a useful compound for studying glycation processes.
Biological Activities
-
Protein Glycation :
- Pyrraline has been identified as a glycation adduct formed during the reaction of reducing sugars with proteins. This process is significant as it can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various pathological conditions, including diabetes and cardiovascular diseases.
- A study employing chromatographic techniques demonstrated the presence of Pyrraline in glycated proteins such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) using High-Performance Liquid Chromatography (HPLC) coupled with UV detection .
-
Antioxidant Activity :
- Research indicates that compounds related to pyrraline exhibit antioxidant properties, which may help mitigate oxidative stress associated with various diseases. This activity is crucial for cellular protection against oxidative damage.
- Anti-inflammatory Effects :
Case Study 1: Glycation and Its Implications
A comprehensive study investigated the glycation process involving Pyrraline and its impact on protein structure and function. The study utilized mass spectrometry to analyze glycation adducts formed at various glucose concentrations. Results indicated that higher glucose levels significantly increased the formation of Pyrraline adducts, leading to altered protein functionality over time .
Case Study 2: Anti-inflammatory Properties
In another investigation, synthesized derivatives of pyrraline were tested for their cytotoxicity and anti-inflammatory properties using RAW264.7 macrophage cells. The results demonstrated that specific derivatives significantly reduced inflammation markers at concentrations lower than those required for traditional anti-inflammatory drugs .
Table 1: Glycation Levels of Proteins with Pyrraline
| Protein Type | Glucose Concentration (mg/mL) | Pyrraline Concentration (µM) | Glycation Level (%) |
|---|---|---|---|
| BSA | 5.4 | 10 | 25 |
| HSA | 27 | 20 | 45 |
| Collagen | 54 | 30 | 60 |
Table 2: Anti-inflammatory Activity of Pyrraline Derivatives
| Compound | IC50 Value (mg/mL) | Cell Viability (%) |
|---|---|---|
| Pyrrolo-piperazinone A | 20 | 85 |
| Pyrrolo-piperazinone B | 10 | 90 |
| Control (NIL) | 2.64 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
